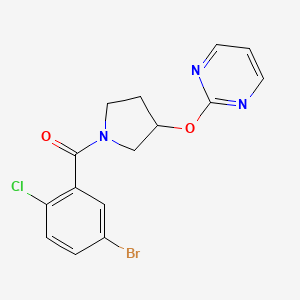
(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone, commonly known as BCPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPM belongs to the class of pyrrolidine derivatives and has been shown to exhibit promising biological activity against various diseases.
Mechanism of Action
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is the Sodium-Glucose Co-Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a key target for the treatment of type 2 diabetes .
Mode of Action
This compound acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits its function, reducing the reabsorption of glucose in the kidney and promoting its excretion in the urine . This leads to a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidney . Normally, SGLT2 reabsorbs most of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .
Pharmacokinetics
As an sglt2 inhibitor, it is expected to have good bioavailability and to be primarily excreted in the urine
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2 and reducing glucose reabsorption in the kidney, it promotes the excretion of glucose in the urine, leading to decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Advantages and Limitations for Lab Experiments
One of the advantages of using BCPM in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for drug development. However, one of the limitations of using BCPM is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions that can be explored in the study of BCPM. One potential direction is the development of BCPM-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the study of the potential toxicity of BCPM and its effects on the body. Additionally, the development of novel synthesis methods for BCPM may also be explored to improve its efficiency and yield.
Synthesis Methods
The synthesis of BCPM involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-5-bromobenzoyl chloride with 3-amino-1-(pyrimidin-2-yloxy) pyrrolidine in the presence of a base such as triethylamine. This results in the formation of an intermediate product, which is then subjected to further reactions to yield the final product, BCPM.
Scientific Research Applications
BCPM has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that BCPM has been studied for include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2/c16-10-2-3-13(17)12(8-10)14(21)20-7-4-11(9-20)22-15-18-5-1-6-19-15/h1-3,5-6,8,11H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJINGSEXRTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)
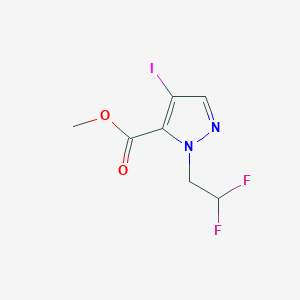
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
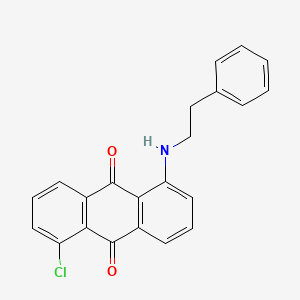
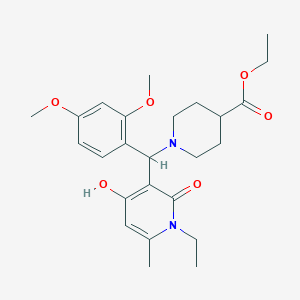
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)
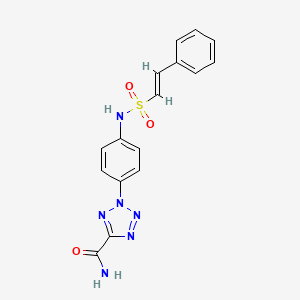

![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
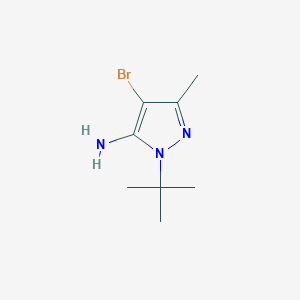
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
